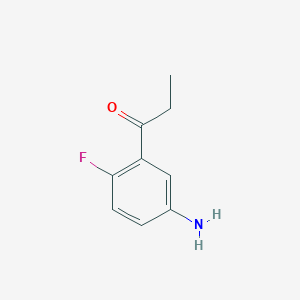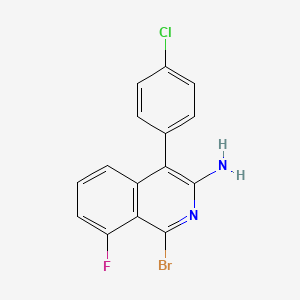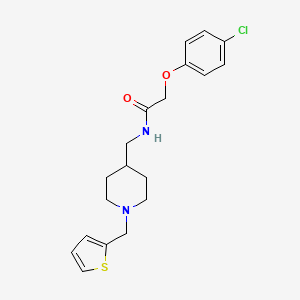![molecular formula C24H23N7O5S2 B2642972 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide CAS No. 451488-51-0](/img/structure/B2642972.png)
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfamoyl and cyanoethyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.
Condensation reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve the desired product.
Continuous flow reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form new products with different oxidation states.
Reduction: The compound can be reduced to form products with lower oxidation states.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence cellular processes.
Interfering with signaling pathways: This can alter the behavior of cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide include:
4-Aminobenzoic acid: An organic compound with similar functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in similar synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O5S2/c1-18-12-15-27-24(28-18)30-37(33,34)21-10-6-20(7-11-21)29-23(32)19-4-8-22(9-5-19)38(35,36)31(16-2-13-25)17-3-14-26/h4-12,15H,2-3,16-17H2,1H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJLVIJJAPJFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2642890.png)
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2642893.png)


![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)
![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)




![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)


